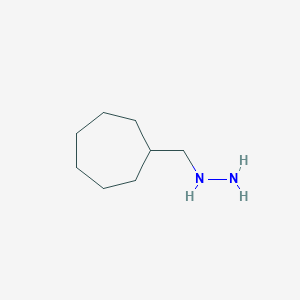

(Cycloheptylmethyl)hydrazine

Description

Overview of Hydrazines and Their Research Significance

Hydrazine (B178648) (N₂H₄) is an inorganic compound that serves as the parent structure for a large class of organic derivatives. wikipedia.orgwikipedia.org These compounds, collectively known as hydrazines, feature a nitrogen-nitrogen single bond and can have one or more hydrogen atoms replaced by organic groups, such as alkyl or aryl moieties. wikipedia.org Hydrazines and their derivatives are recognized for their utility in a wide array of chemical syntheses and have been instrumental in the development of various biologically active molecules. nih.govresearchgate.net

Historically, hydrazines have been pivotal in organic chemistry, particularly for the characterization of carbonyl compounds like aldehydes and ketones. wikipedia.org Their reactivity has also been harnessed in the synthesis of numerous heterocyclic compounds. nih.gov The N-N bond is a key structural feature in many pharmaceutical and agricultural agents, highlighting the broad applicability of this class of compounds. nih.gov Furthermore, hydrazine-based compounds are utilized as propellants in rocket technology and as precursors in the production of polymer foams. wikipedia.orgmdpi.com

Contextualization of Alkylhydrazine Derivatives in Modern Chemical Science

Alkylhydrazines are a specific subclass of hydrazines where at least one hydrogen atom has been substituted with an alkyl group. This substitution significantly influences the compound's chemical and physical properties. Aliphatic hydrazines are generally water-soluble, basic, and act as good reducing agents. wikipedia.org The introduction of alkyl groups can modulate these properties, leading to a diverse range of applications.

In modern chemical science, alkylhydrazines are valuable building blocks in organic synthesis. rsc.org They are employed in the preparation of various N-alkylhydrazine derivatives, which can be further transformed into active pharmaceutical ingredients. organic-chemistry.org The development of efficient synthetic methods, such as reductive alkylation and amination of C-H bonds, has expanded the accessibility and utility of alkylhydrazine derivatives. rsc.orgorganic-chemistry.org These compounds are also investigated for their role in medicinal chemistry, with some demonstrating potential as enzyme inhibitors. nih.govacs.org For instance, certain alkylhydrazines have been explored as inhibitors for the CXCR2 chemokine receptor, which is implicated in inflammatory responses. nih.gov

Specific Research Focus: (Cycloheptylmethyl)hydrazine

This compound is an alkylhydrazine characterized by a cycloheptylmethyl group attached to a hydrazine moiety. While specific research on this compound is not as extensive as for some other hydrazine derivatives, it represents an interesting molecule within the broader context of alkylhydrazine chemistry. Its structural features, combining a flexible seven-membered ring with the reactive hydrazine group, suggest potential applications in areas where steric and electronic properties can be fine-tuned. The synthesis of such cyclic substituted hydrazines has been a subject of chemical research, aiming to explore their unique properties and potential applications. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

887592-15-6 |

|---|---|

Molecular Formula |

C8H18N2 |

Molecular Weight |

142.24 g/mol |

IUPAC Name |

cycloheptylmethylhydrazine |

InChI |

InChI=1S/C8H18N2/c9-10-7-8-5-3-1-2-4-6-8/h8,10H,1-7,9H2 |

InChI Key |

IYTHVDKTPJTERC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CC1)CNN |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of Cycloheptylmethyl Hydrazine

Nucleophilicity and Basic Properties of the Hydrazine (B178648) Moiety

The hydrazine group in (Cycloheptylmethyl)hydrazine is characterized by the presence of two adjacent nitrogen atoms, each with a lone pair of electrons. This structural feature is the primary determinant of its nucleophilic and basic character.

Alpha-Effect Considerations in Hydrazine Reactivity

Hydrazine and its derivatives are well-known for exhibiting the "alpha-effect," a phenomenon where a nucleophile shows a higher reactivity than would be predicted from its Brønsted basicity. wikipedia.orgnih.gov This enhanced nucleophilicity is attributed to the presence of an adjacent atom (the other nitrogen) with a lone pair of electrons. wikipedia.org The interaction between the lone pairs on the adjacent nitrogen atoms leads to a destabilization of the ground state and a raising of the energy of the highest occupied molecular orbital (HOMO). youtube.com This higher energy HOMO can interact more effectively with the lowest unoccupied molecular orbital (LUMO) of an electrophile, resulting in a lower activation energy for the reaction. youtube.com

While the alpha-effect is a general characteristic of hydrazines, its magnitude can be influenced by the solvent and the nature of the electrophile. wikipedia.orgnih.gov For this compound, it is expected that the alpha-effect will contribute significantly to its nucleophilic reactivity in various reactions.

Influence of Cycloheptylmethyl Substituent on Electronic Properties

The cycloheptylmethyl group attached to the hydrazine moiety is an alkyl group, which is known to be electron-donating through an inductive effect (+I). This electron-donating nature increases the electron density on the nitrogen atoms of the hydrazine group. Consequently, the nucleophilicity and basicity of this compound are expected to be enhanced compared to unsubstituted hydrazine. The increased electron density on the nitrogen atoms makes them more readily available for donation to an electrophile or for accepting a proton.

Table 1: Predicted Electronic Effects of the Cycloheptylmethyl Substituent

| Substituent | Electronic Effect | Impact on Hydrazine Moiety |

| Cycloheptylmethyl | Electron-donating (+I) | Increased electron density |

| Enhanced nucleophilicity | ||

| Enhanced basicity |

Reaction Mechanisms and Pathways

This compound participates in a variety of chemical reactions, primarily driven by the nucleophilicity of the hydrazine group.

Formation of Hydrazones and Related Derivatives

One of the most characteristic reactions of hydrazines is their condensation with aldehydes and ketones to form hydrazones. wikipedia.orgnumberanalytics.com This reaction is a nucleophilic addition to the carbonyl group, followed by dehydration.

The mechanism for the formation of a hydrazone from this compound and a carbonyl compound proceeds as follows:

Nucleophilic Attack: The terminal nitrogen atom of this compound, being the more sterically accessible and highly nucleophilic center, attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral intermediate. numberanalytics.com

Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom of the carbonyl group, leading to a zwitterionic intermediate which is then protonated on the oxygen by an acid catalyst.

Dehydration: The intermediate then undergoes elimination of a water molecule to form the final hydrazone product, which contains a C=N double bond. numberanalytics.com The reaction is typically reversible and often catalyzed by acid. numberanalytics.com

This compound can react with a second equivalent of a carbonyl compound to form an azine. wikipedia.org

Substitution Reactions Involving this compound

The nucleophilic nature of the hydrazine moiety in this compound allows it to participate in nucleophilic substitution reactions. In these reactions, the hydrazine acts as a nucleophile, displacing a leaving group from a substrate. For instance, it can react with alkyl halides or other electrophilic species to form N-substituted derivatives. The reaction proceeds via a standard nucleophilic substitution mechanism (S_N2 for primary and some secondary substrates), where the lone pair of the nitrogen atom attacks the electrophilic carbon, leading to the displacement of the leaving group. curlyarrows.com

Oxidative and Reductive Transformations

The hydrazine moiety in this compound is susceptible to both oxidation and reduction.

Oxidation: this compound can be oxidized to form the corresponding azo compound, (cycloheptylmethyl)diimide, and further to dinitrogen (N₂). Common oxidizing agents can be employed for this transformation. The specific products can depend on the strength of the oxidizing agent and the reaction conditions. For example, mild oxidation may lead to the diimide, while stronger oxidation can result in the complete loss of the nitrogen atoms as N₂ gas.

Reduction: The nitrogen-nitrogen single bond in this compound can be cleaved under reductive conditions. This would lead to the formation of cycloheptylmethanamine and ammonia. Catalytic hydrogenation or the use of strong reducing agents can achieve this transformation. The Wolff-Kishner reduction is a well-known reaction that utilizes the in-situ formation of a hydrazone followed by reduction with a strong base to convert a carbonyl group to a methylene (B1212753) group, with the hydrazine being oxidized to nitrogen gas. libretexts.org

Table 2: Summary of Key Reactions of this compound

| Reaction Type | Reactant(s) | Product(s) | General Conditions |

| Hydrazone Formation | Aldehyde or Ketone | Hydrazone | Acid or base catalysis |

| Substitution | Alkyl Halide | N-substituted this compound | Base may be required |

| Oxidation | Oxidizing Agent | Azo compound, Dinitrogen | Varies with oxidant |

| Reduction | Reducing Agent | Cycloheptylmethanamine, Ammonia | Catalytic hydrogenation, strong reducing agents |

Note: This table provides a general overview of the expected reactivity of this compound based on the known chemistry of hydrazines. Specific reaction conditions and product distributions would need to be determined experimentally.

Intermolecular Interactions and Complexation Studies

The intermolecular forces and complexation behavior of this compound are governed by the chemical characteristics of its functional groups: the hydrazine moiety (-NH-NH2) and the cycloheptyl group. The hydrazine portion, with its lone pairs of electrons on the nitrogen atoms and its capacity for hydrogen bonding, is the primary site for interactions. varsitytutors.com

Hydrogen Bonding and van der Waals Forces

Like other hydrazine derivatives, this compound can act as both a hydrogen bond donor and acceptor. varsitytutors.com The N-H bonds are polarized, allowing the hydrogen atoms to form hydrogen bonds with electronegative atoms on adjacent molecules. Concurrently, the lone pairs on the nitrogen atoms can accept hydrogen bonds. varsitytutors.com These hydrogen bonding capabilities, combined with the London dispersion forces originating from the nonpolar cycloheptyl ring, are significant in determining the compound's physical properties and its interactions in various chemical environments. gpschools.org Studies on similar systems, such as cocrystals of cyclotetramethylene tetra-nitramine (HMX) with hydrazine derivatives, show that hydrogen bonds and van der Waals forces are crucial for the formation and stability of the resulting crystal structure. rsc.org

Complexation with Metal Ions

The hydrazine group is a well-established ligand in coordination chemistry, capable of forming stable complexes with a variety of transition metals. idc-online.comajol.info The nitrogen atoms donate their lone-pair electrons to the metal center. idc-online.com Depending on the metal and reaction conditions, hydrazine can coordinate as a monodentate ligand, binding through one nitrogen atom, or as a bidentate ligand, bridging two metal centers. researchgate.net

Research on various hydrazine complexes has elucidated their structural and electronic properties. For instance, studies on ruthenium(II) complexes containing hydrazine show coordination of the hydrazine ligand to the metal center, which can be confirmed by spectroscopic methods like IR and NMR. ajol.info In these complexes, the N-N stretching frequency in the IR spectrum is a key indicator of coordination. ajol.info Similarly, complexation studies with other metals like cobalt, nickel, zinc, and chromium demonstrate the formation of tris(hydrazine) metal complexes. icm.edu.pl While specific studies on this compound are not widely documented, the principles derived from research on analogous alkylhydrazines are applicable. The cycloheptyl group, being bulky, would likely introduce steric effects that influence the geometry and stability of the resulting metal complexes compared to less sterically hindered hydrazines. kombyonyx.com

Table 1: Representative Metal-Hydrazine Complexation Data

| Metal Ion | Example Hydrazine Ligand | Observed Complex Type | Coordination Notes | Reference |

|---|---|---|---|---|

| Ru(II) | Hydrazine (N₂H₄) | [Ru(NH₂NH₂)₂(L)₄][BPh₄]₂ | Coordination confirmed by IR and NMR spectroscopy. | ajol.info |

| Co(II) | Hydrazine (N₂H₄) | Co(N₂H₄)₃₂ | Formed from Co(NO₃)₂·6H₂O and hydrazine hydrate (B1144303). | icm.edu.pl |

| Ni(II) | Hydrazine (N₂H₄) | Ni(N₂H₄)₃₂ | High yield synthesis from Ni(NO₃)₂·6H₂O. | icm.edu.pl |

| Fe(II) | Hydrazine (N₂H₄) | Diazene-bridged dinuclear Fe(II) complex | Involves oxidation of the coordinated hydrazine to diazene (B1210634). | researchgate.net |

| Rh(III) | Methylhydrazine | Bridging Dimer and 1:1 Complexes | Binds through the less sterically hindered nitrogen atom. | kombyonyx.com |

Interaction with Biomolecules: Monoamine Oxidase (MAO)

A significant area of study for arylalkylhydrazines, a class to which this compound belongs, is their interaction with monoamine oxidase (MAO) enzymes. nih.gov These interactions are a form of complexation where the hydrazine derivative acts as an inhibitor, binding to the enzyme's active site. Mechanistic studies on the inhibition of human MAO-A and MAO-B by related hydrazines like phenylethylhydrazine show that the process involves the formation of a covalent adduct with the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.gov

The proposed mechanism involves the following key steps:

The hydrazine inhibitor binds to the active site of the MAO enzyme.

The enzyme catalyzes the conversion of the hydrazine to a diazene intermediate. nih.gov

Molecular oxygen reacts with the bound diazene, generating an alkyl radical, nitrogen gas (N₂), and a superoxide (B77818) anion. nih.gov

The arylalkyl radical then covalently bonds to the N(5) position of the FAD isoalloxazine ring, leading to irreversible inhibition of the enzyme. nih.gov

The structure of the alkyl group influences the binding affinity and selectivity for MAO-A versus MAO-B. nih.gov Although specific data for this compound's interaction with MAO is not detailed in the available literature, its structural similarity to known MAO inhibitors like cimemoxin (B1593763) (cyclohexylmethylhydrazine) suggests it would interact via a similar mechanism. wikipedia.org The bulky cycloheptyl group would play a crucial role in the orientation of the molecule within the enzyme's active site, thereby affecting its inhibitory potency and selectivity.

Spectroscopic and Spectrometric Characterization Methods in Alkylhydrazine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including alkylhydrazines. researchgate.netrsc.org It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. nih.gov Analysis of chemical shifts, signal integrations, and spin-spin coupling patterns allows for the unambiguous determination of a molecule's connectivity. researchgate.net

For (Cycloheptylmethyl)hydrazine, ¹H NMR would be expected to show distinct signals for the protons on the cycloheptyl ring, the methylene (B1212753) bridge (-CH₂-), and the hydrazine (B178648) moiety (-NH-NH₂). The cycloheptyl protons would likely appear as a series of complex, overlapping multiplets in the upfield region. The methylene protons adjacent to the nitrogen would be shifted slightly downfield. The hydrazine protons are exchangeable and their chemical shift can vary; their signal may be broadened and can be confirmed by a D₂O exchange experiment. nd.edu

¹³C NMR provides complementary information, showing a unique signal for each chemically distinct carbon atom. For this compound, this would include separate signals for the methylene bridge carbon and the various carbons of the cycloheptyl ring. Advanced 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively establish the connectivity between protons and carbons, confirming the attachment of the cycloheptyl group to the methylhydrazine unit. nd.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical ranges for similar structural motifs. Actual experimental values may vary based on solvent and other conditions.)

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Cycloheptyl CH₂ (multiple) | 1.4 - 1.7 | 26 - 30 |

| Cycloheptyl CH | 1.8 - 2.1 | 35 - 40 |

| -CH₂-N | 2.5 - 2.8 | 55 - 65 |

| -NH-NH₂ | Variable (e.g., 3.0 - 4.5) | N/A |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing its molecular vibrations. nih.govlibretexts.org IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes, while Raman spectroscopy measures the inelastic scattering of monochromatic light. libretexts.org While both provide information on vibrational modes, they are governed by different selection rules, making them complementary. nih.gov

In the analysis of this compound, IR spectroscopy would be particularly useful for identifying the hydrazine functional group. Key characteristic absorptions would include N-H stretching vibrations, which typically appear as one or two bands in the 3300-3400 cm⁻¹ region. researchgate.net The N-N stretching vibration is weaker and appears at lower wavenumbers, often around 1070-1240 cm⁻¹. researchgate.net The C-H stretching and bending vibrations from the cycloheptyl and methylene groups would also be prominent in the spectrum.

Raman spectroscopy offers complementary data. rsc.org It is often particularly sensitive to symmetric vibrations and bonds involving non-polar character, such as the N-N bond in the hydrazine moiety. researchgate.net This technique is valuable for gaining a complete vibrational profile of the molecule and can be used in specialized applications like studying catalytic reactions on surfaces. rsc.org

Table 2: Key Vibrational Modes for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretch | IR, Raman | 3300 - 3400 | Asymmetric and symmetric stretching of the amine protons. researchgate.net |

| C-H Stretch (sp³) | IR, Raman | 2850 - 3000 | Stretching of C-H bonds in the cycloheptyl and methylene groups. |

| NH₂ Scissoring | IR | 1590 - 1650 | Bending vibration of the -NH₂ group. |

| N-N Stretch | IR, Raman | 1070 - 1240 | Stretching of the nitrogen-nitrogen single bond. researchgate.net |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through the analysis of fragmentation patterns. nih.govsavemyexams.com In electron ionization (EI) MS, a molecule is bombarded with high-energy electrons, causing it to ionize and form a molecular ion (M⁺). chemguide.co.uk This molecular ion is often unstable and breaks apart into smaller, charged fragments. The mass spectrometer separates these ions based on their mass-to-charge ratio (m/z), producing a mass spectrum. chemguide.co.uk

For this compound (C₈H₁₈N₂), the molecular weight is 142.24 g/mol . High-resolution mass spectrometry could confirm the elemental formula by providing a highly accurate mass measurement of the molecular ion peak at m/z ≈ 142.

The fragmentation pattern provides structural clues. libretexts.org The bonds most likely to break are typically the weakest ones or those that lead to the formation of stable carbocations or neutral molecules. For this compound, key fragmentation pathways could include:

Cleavage of the cycloheptyl group: Loss of a C₇H₁₃˙ radical (mass 97) to give a fragment at m/z = 45, corresponding to [CH₂NHNH₂]⁺.

Alpha-cleavage: Cleavage of the C-C bond within the ring adjacent to the point of attachment, leading to various ring-opened fragments.

Loss of the hydrazine moiety: Cleavage of the C-N bond to produce a cycloheptylmethyl cation [C₈H₁₅]⁺ at m/z = 111.

Table 3: Potential Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Ion | Neutral Loss |

| 142 | [C₈H₁₈N₂]⁺ | (Molecular Ion) |

| 111 | [C₈H₁₅]⁺ | ·NHNH₂ |

| 97 | [C₇H₁₃]⁺ | ·CH₂NHNH₂ |

| 45 | [CH₂NHNH₂]⁺ | ·C₇H₁₃ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govmdpi.com It provides accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and how it packs into a crystal lattice. mdpi.com

Since this compound is likely a liquid or low-melting solid at room temperature, obtaining single crystals of the neutral compound for X-ray diffraction may be challenging. A common strategy in such cases is to prepare a crystalline salt, for example, by reacting the basic hydrazine with an acid like hydrochloric acid or succinic acid to form this compound hydrochloride or a succinate (B1194679) salt. scielo.org.zabldpharm.com If this salt forms suitable single crystals, X-ray analysis can be performed.

The resulting crystal structure would confirm the connectivity and provide precise geometric parameters. nih.gov It would also reveal the conformation of the seven-membered ring and the arrangement of intermolecular interactions, such as hydrogen bonds involving the hydrazinium (B103819) cation and the counter-ion, which stabilize the crystal packing. scielo.org.za

Table 4: Information Obtainable from X-ray Crystallography of a this compound Salt

| Parameter | Description |

| Crystal System & Space Group | Describes the symmetry of the unit cell (e.g., monoclinic, P2₁/c). mdpi.com |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-C, C-N, N-N). nih.gov |

| Bond Angles | Angles formed by three connected atoms (e.g., C-N-N). |

| Torsional Angles | Dihedral angles that define the conformation of the molecule, such as the puckering of the cycloheptyl ring. |

| Hydrogen Bonding Network | Identifies donor-acceptor distances and angles for intermolecular hydrogen bonds. scielo.org.za |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Kinetics

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals (electronic transitions). uba.arlibretexts.org Simple, saturated alkylhydrazines lack extensive chromophores (light-absorbing groups) and typically exhibit weak absorptions or absorptions only in the far-UV region (<200 nm), which are difficult to measure with standard spectrophotometers. nih.govlibretexts.org Therefore, the direct UV-Vis spectrum of this compound is not expected to be highly informative for structural characterization.

However, UV-Vis spectroscopy is an exceptionally powerful tool for studying reaction kinetics. fountainheadpress.comgbcsci.com The rate of a reaction involving an alkylhydrazine can be monitored if either a reactant is consumed or a product is formed that has a strong UV-Vis absorption. sapub.org For instance, the reaction of this compound with an aromatic aldehyde or ketone results in the formation of a hydrazone, which is a conjugated system and typically absorbs strongly in the UV-Vis region.

Table 5: Example Kinetic Data from a UV-Vis Spectrophotometric Study (Hypothetical data for the reaction of this compound with 2-formylpyridine)

| Experiment | [this compound]₀ (M) | [2-formylpyridine]₀ (M) | Initial Rate (Absorbance units/s) |

| 1 | 0.01 | 0.0001 | 1.5 x 10⁻³ |

| 2 | 0.02 | 0.0001 | 3.0 x 10⁻³ |

| 3 | 0.01 | 0.0002 | 3.1 x 10⁻³ |

Theoretical and Computational Studies on Cycloheptylmethyl Hydrazine and Hydrazine Derivatives

Quantum Mechanical (QM) Calculations for Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of molecules. For hydrazine (B178648) derivatives, these methods are used to determine stable geometries, electronic properties, and energetic parameters, which are crucial for predicting their behavior in chemical reactions.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules due to its balance of accuracy and computational cost. Studies on various hydrazine derivatives consistently utilize DFT to optimize molecular geometries and analyze key molecular parameters.

For instance, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been successfully employed to study a series of (E)-1-(2,4-dinitrophenyl)-2-benzylidene hydrazine derivatives. These studies highlight how substituents on the benzylidene group can induce significant polarization effects, impacting the compounds' reactivity and stability. Key parameters derived from these calculations include atomic charges, electronic density distributions, electrostatic potentials, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nanochemres.orgresearchgate.net

In the context of (cycloheptylmethyl)hydrazine, a DFT study would likely focus on the conformational possibilities of the cycloheptyl ring and its electronic influence on the hydrazine moiety. The electron-donating nature of the alkyl group would be expected to raise the energy of the HOMO, influencing its reactivity as a nucleophile.

A common application of DFT in the study of hydrazine derivatives is the prediction of spectroscopic properties. For example, DFT calculations have been used to compute the infrared spectra of hydrazide-hydrazone derivatives, with the results showing good agreement with experimental data. researchgate.net This approach could similarly be used to predict the vibrational frequencies of this compound.

Table 1: Representative DFT-Calculated Electronic Properties of Hydrazine Derivatives nanochemres.org

| Compound/Derivative Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Basis Set |

| (E)-1-(2,4-dinitrophenyl)-2-(2,4-dihydroxybenzylidene) hydrazine (H1) | -6.21 | -2.45 | 3.76 | B3LYP/6-31G(d,p) |

| (E)-1-(2,4-dinitrophenyl)-2-(4-isopropylbenzylidene) hydrazine (H2) | -6.32 | -2.39 | 3.93 | B3LYP/6-31G(d,p) |

| (E)-1-(2,4-dinitrophenyl)-2-(4-methylbenzylidene) hydrazine (H3) | -6.28 | -2.37 | 3.91 | B3LYP/6-31G(d,p) |

| (E)-1-(2,4-dinitrophenyl)-2-(4-chlorobenzylidene) hydrazine (H4) | -6.40 | -2.51 | 3.89 | B3LYP/6-31G(d,p) |

| Quinoxalinedione-based Hydrazine Dyes (D1-D4) | Varies | Varies | Varies | B3LYP/6-311G(d,p) |

This table is illustrative and compiles data from different studies on various hydrazine derivatives. The exact values for this compound would require specific calculations.

For higher accuracy in energetic and structural predictions, ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, are employed. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide more precise results, albeit at a higher computational expense. acs.orgacs.orgresearchgate.net

High-level ab initio calculations, such as the G2(MP2) procedure, have been used to determine bond dissociation energies, proton affinities, and heats of formation for hydrazine and its related radicals. acs.org These studies have shown that factors like three-electron stabilization in radical cations significantly influence these properties. acs.org For instance, the N-N bond length in hydrazine derivatives is highly dependent on the torsional angle, a detail that is accurately captured by correlated ab initio methods. acs.org

In a study of hydrazine clusters, MP2 calculations with the 6-31+G* basis set were used to investigate intermolecular interactions, revealing the importance of cooperative effects in trimers and tetramers. acs.org For this compound, high-precision ab initio calculations could provide a definitive understanding of its conformational preferences and the rotational barrier around the N-N bond.

Furthermore, "on-the-fly" ab initio molecular dynamics simulations have been used to study the quantum and thermal fluctuation effects on the structure and spectra of hydrazine. acs.org Such advanced methods could, in principle, be applied to this compound to understand its dynamic behavior.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational space of flexible molecules and their interactions with other molecules over time. For a molecule like this compound, with its flexible cycloheptyl ring and rotatable bonds, MD simulations would be invaluable.

Studies on various hydrazine derivatives have utilized MD simulations to understand their stable conformations and intermolecular interactions. For example, MD simulations have been used to validate the stability of hydrazine derivatives when docked with proteins, providing insights into their potential biological activity. researchgate.netnih.gov In a study of carbothioamide derivatives of hydrazine, MD simulations confirmed that the ligands remained stably bound within the active sites of target enzymes. mdpi.com

For this compound in a solvent, MD simulations could reveal the preferred conformations of the cycloheptyl ring (e.g., chair, boat, twist-chair) and the orientation of the methylhydrazine substituent. These simulations would also characterize the hydrogen bonding patterns with solvent molecules and potential aggregation behavior.

The development of force fields specifically parameterized for hydrazines, such as the one optimized to reproduce experimental and quantum mechanical data, is crucial for the accuracy of MD simulations. acs.org Such force fields account for specific effects like the bond lengthening due to lone-pair repulsion through torsion-stretch interactions. acs.org

Reaction Kinetics and Mechanism Prediction through Computational Modeling

Computational modeling is instrumental in elucidating reaction mechanisms and predicting kinetic parameters, which can be challenging to determine experimentally. For hydrazine and its derivatives, computational studies have provided deep insights into their decomposition and oxidation reactions.

For example, the kinetics of the thermal decomposition of monomethylhydrazine have been investigated using quantum Rice–Ramsperger–Kassel (QRRK) theory with potential energy barriers calculated at the B3LYP/6-311G(d,p) level. mdpi.com These studies determine the enthalpies of formation of the parent molecule and its corresponding radicals, which are crucial for building kinetic models. mdpi.com

Computational studies have also been employed to understand the reaction mechanisms of hydrazine derivatives in specific chemical processes. For instance, the formation of N-Nitrosodimethylamine (NDMA) from unsymmetrical dimethylhydrazine (UDMH) ozonation was explored using second-order Møller-Plesset perturbation theory. nih.gov These calculations indicated that the reaction proceeds via an initial hydrogen abstraction from the hydrazine's -NH2 group. nih.gov

For this compound, computational modeling could be used to predict the mechanism of its oxidation or its reaction with various electrophiles. By calculating the activation barriers for different possible pathways, the most likely reaction mechanism can be identified. For example, modeling the hydrazone exchange process has shown that the reaction is most likely to proceed via protonation of the hydrazone nitrogen followed by hydrazide attack, with the rate-determining step being influenced by the stability of the transition state. ljmu.ac.uk

Table 2: Computationally Investigated Reaction Types for Hydrazine Derivatives mdpi.comnih.govresearchgate.net

| Reaction Type | Computational Method(s) | Key Findings |

| Thermal Decomposition | QRRK theory, B3LYP | Identification of key decomposition pathways and calculation of rate constants. |

| Ozonation | MP2 | Elucidation of the mechanism for NDMA formation from UDMH. |

| Flame Chemistry | Detailed kinetic modeling | The initial decomposition of N2H4 into two NH2 radicals is a key step. |

| H-atom Abstraction | Evans-Polanyi correlation | Correlation holds for H abstraction from various N/H species by radicals. |

Prediction of Reactivity and Selectivity Profiles

Computational chemistry offers powerful tools for predicting the reactivity and selectivity of molecules, guiding synthetic efforts. For hydrazine derivatives, computational methods are used to understand and predict how they will react under various conditions.

The acidity of the N-H groups in hydrazine derivatives is a key factor in their reactivity, and computational methods can predict pKa values. d-nb.info This knowledge is crucial for predicting the selectivity of reactions like alkylation. For instance, the significant difference in the calculated pKa values of the two nitrogen atoms in a protected hydrazine allows for selective alkylation. d-nb.info For this compound, calculating the proton affinity and pKa values of the two nitrogen atoms would be essential for predicting its site of protonation and its reactivity in acid-catalyzed reactions or as a base.

Global reactivity descriptors derived from DFT calculations, such as electronegativity, chemical hardness, and electrophilicity index, are often used to predict the reactivity of hydrazine derivatives. researchgate.net These descriptors have been used in Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of these compounds. researchgate.netwildlife-biodiversity.com For example, a good correlation has been found between some of these descriptors and the corrosion inhibition efficiency of certain hydrazine derivatives. researchgate.net

The prediction of regioselectivity in reactions involving unsymmetrical hydrazine derivatives is another area where computational chemistry excels. By calculating the energies of the transition states for attack at different positions, the preferred reaction pathway can be determined. For this compound, this could be applied to predict the outcome of its reactions with unsymmetrical electrophiles.

Biological Activities and Pharmacological Insights of Hydrazine Derivatives Excluding Human Clinical Data

Broad Spectrum Biological Activities Exhibited by Hydrazine (B178648) Analogues

Hydrazine analogues are a class of compounds that have attracted significant attention from researchers for their diverse pharmacological potential. saspublishers.comnih.gov The reactivity of the hydrazine moiety allows for the synthesis of a vast number of derivatives, which have been explored for various therapeutic applications. mdpi.com

Hydrazine derivatives have been extensively studied for their potential to combat microbial infections. mdpi.comnih.gov The functional group -C(=O)NHNH2 is a key feature in many compounds exhibiting these properties. mdpi.com

Antibacterial and Antifungal Research:

Numerous studies have highlighted the efficacy of hydrazine and hydrazone derivatives against a variety of bacterial and fungal strains. For instance, newly synthesized benzimidazole (B57391) derivatives incorporating a hydrazone moiety have demonstrated significant antimicrobial activity. nih.gov Similarly, certain isonicotinoyl hydrazide analogs have shown effectiveness against microbial growth. nih.gov The introduction of a hydrazide-hydrazone moiety into indole (B1671886) rings has also resulted in compounds with notable antimicrobial properties. nih.gov

In one study, novel hydrazide-hydrazones of nicotinic acid were synthesized and showed particularly strong activity against Gram-negative bacteria, such as P. aeruginosa. nih.gov Another research effort found that certain indole-containing hydrazide-hydrazone derivatives displayed antibacterial activity. nih.gov The antibacterial and antifungal potential of hydrazone derivatives has been a consistent finding across various research endeavors, with some compounds showing activity comparable to standard antibiotics like ampicillin. iscientific.orgnih.gov For example, cyclic hexapeptides synthesized using the hydrazide method exhibited potent inhibitory effects against E. coli and Staphylococcus aureus. nih.gov

Some hydrazone derivatives have been identified as promising leads for the development of broad-spectrum antibacterial medications. nih.govoup.com For example, 2-(4-nitrobenzylidene)-1-(quinazolin-4-yl)hydrazine showed significant antimicrobial activity against several susceptible and resistant bacteria. nih.govoup.com

| Compound/Derivative Class | Organism(s) | Key Findings |

| Nicotinic acid hydrazide-hydrazones | P. aeruginosa | Strong activity against Gram-negative strains. nih.gov |

| Indole-containing hydrazide-hydrazones | Various bacteria | Displayed antibacterial activity. nih.gov |

| Cyclic hexapeptides (Cy-f2, Cy-f4) | E. coli, S. aureus | Potent inhibitory effects. nih.gov |

| 2-(4-nitrobenzylidene)-1-(quinazolin-4-yl)hydrazine | Various bacteria | Significant activity against susceptible and resistant strains. nih.govoup.com |

Antiviral Research:

The antiviral potential of hydrazine derivatives has also been a subject of investigation. iscientific.org Certain hydrazide derivatives have demonstrated activity against viruses such as Herpes simplex type-1 (HSV-1). iscientific.org

Hydrazone derivatives have been identified as potent anti-inflammatory agents in several preclinical models. nih.govsemanticscholar.org The mechanism of action is often attributed to their ability to interfere with inflammatory pathways. For instance, some hydrazone derivatives have shown significant anti-inflammatory activity in carrageenan-induced paw edema models in rats. nih.gov The substitution of nitro groups and halogens on the chemical structure has been found to contribute to the anti-inflammatory activity. nih.gov

In one study, a series of phthalic anhydride (B1165640) based substituted benzylidene-hydrazide derivatives were screened for in vivo anti-inflammatory activity, with some derivatives showing potent effects comparable to the standard drug diclofenac (B195802) sodium. nih.gov Another study reported that certain nicotinic acid hydrazide derivatives were among the most active anti-inflammatory agents. nih.gov Research on hydrazone derivatives has demonstrated their ability to reduce leukocyte migration in models of acute inflammation. plos.orgnih.gov For example, one hydrazone derivative, referred to as H5, was shown to reduce leukocyte migration in a carrageenan-induced peritoneal cavity test in mice, with an effect equivalent to that of dexamethasone. plos.orgnih.gov

| Derivative Class | Model | Key Findings |

| Phthalic anhydride based benzylidene-hydrazides | Carrageenan-induced rat paw edema | Potent anti-inflammatory activity. nih.gov |

| Nicotinic acid hydrazides | Not specified | Active anti-inflammatory agents. nih.gov |

| Hydrazone derivative (H5) | Carrageenan-induced peritoneal cavity test (mice) | Reduced leukocyte migration. plos.orgnih.gov |

The potential of hydrazine derivatives as anticancer agents has been explored in numerous studies. nih.govresearchgate.net These compounds have been evaluated against various human cancer cell lines, with some showing significant cytotoxic activity. researchgate.net For instance, a library of acetamide (B32628) and hydrazine analogues of pyrimidine (B1678525) was synthesized and screened for in vitro cytotoxic activity, where a hydrazine series derivative of pyrimidine showed potent activity against several tested cancer cell lines. researchgate.net

Ultrasound-accelerated synthesis has been used to create hydrazine carboxamide analogues that have been tested against a panel of 60 cancer cell lines. nih.gov One particular compound, N-(4-Chlorophenyl)-2-(2-oxoindolin-3-ylidene)hydrazine-1-carboxamide, was found to be a promising anticancer agent with high sensitivity against several cancer cell lines. nih.gov In some cases, the anticancer activity of synthesized hydrazine compounds was found to be greater than the standard drug, Imatinib. nih.gov It has been noted that more than 400 hydrazine analogs have been screened for their ability to kill tumors, with a retrospective review finding that 65 of 82 evaluated compounds showed some anticancer activity in xenograft models. peacehealth.org

| Compound/Derivative Class | Cancer Cell Lines | Key Findings |

| Hydrazine analogue of pyrimidine | HCT-29 (colon), HCT-15 (colon), MCF-7 (breast) | Potent anticancer activity with an IC50 value of 0.76μM on the HT-29 cell line. researchgate.net |

| N-(4-Chlorophenyl)-2-(2-oxoindolin-3-ylidene)hydrazine-1-carboxamide | CCRF-CEM, HOP-92, UO-31, RMPI-8226, HL-60(TB), MDA-MB-468 | Promising anticancer agent with high sensitivity. nih.gov |

Hydrazide/hydrazone derivatives are recognized as an important class of compounds for the development of new anticonvulsant drugs. nih.gov The core structure is considered a valuable pharmacophore for designing molecules with potential antiepileptic activity. nih.gov These compounds have been tested in various animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. saspublishers.comjapsr.in

For example, a series of aryl acid hydrazones of substituted aromatic acid hydrazides were synthesized and evaluated for anticonvulsant activity, with one compound, N1-(4-chlorobenzylidene) nicotinohydrazide, being identified as the most potent analog. saspublishers.com In other research, newly synthesized 2-chloroquinolinyl-hydrazones were evaluated in mice, with one compound showing anti-MES activity. saspublishers.com The design and synthesis of novel derivatives continue to be an active area of research, with the aim of discovering agents with a broad spectrum of activity and reduced neurotoxicity. nih.govresearchgate.net

| Derivative Class | Animal Model | Key Findings |

| N1-(4-chlorobenzylidene) nicotinohydrazide | Not specified | Potent anticonvulsant activity. saspublishers.com |

| 2-chloroquinolinyl-hydrazone | Mice (MES test) | Showed anti-MES activity. saspublishers.com |

| Benzylidene camphor (B46023) with hydrazones | Maximal electroshock seizure model | Varying degrees of anticonvulsant activity. dovepress.com |

Hydrazine derivatives are known to possess antioxidant properties, which are crucial for mitigating oxidative stress. mdpi.comresearchgate.net The antioxidant activity of these compounds is often investigated through their ability to scavenge free radicals. mdpi.com For example, the antioxidant activities of 1,2-bis(aminoacyl) hydrazine derivatives have been studied, showing that those containing a hydrophobic side chain amino acid exhibited higher antioxidant activity. koreascience.kr A free N-terminal amino group was also found to be important for the antioxidant activity. koreascience.kr

In another study, the antioxidant capacity of synthesized hydrazine derivatives was evaluated using the ABTS radical scavenging assay, with the results indicating varying levels of antioxidant capacity among the different derivatives. researchgate.net The antioxidant properties of hydrazone derivatives are often attributed to their ability to donate a hydrogen atom or an electron to a free radical. The mechanisms involved can include hydrogen atom transfer (HAT), single electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). researchgate.net

| Derivative Class | Assay | Key Findings |

| 1,2-bis(aminoacyl) hydrazine derivatives | Corn oil over-storage test | Higher antioxidant activity than dipeptides. koreascience.kr |

| Various hydrazine derivatives | ABTS radical scavenging assay | Varying antioxidant capacities. researchgate.net |

| Hydrazone derivatives | DPPH and ABTS assays | Potent compounds showed dependence on the SET–PT mechanism. researchgate.net |

Mechanistic Studies of Biological Activity (In Vitro and In Vivo, Non-Human)

The biological activities of hydrazine derivatives are underpinned by their interactions with various cellular and molecular targets. Mechanistic studies, conducted through in vitro and in vivo non-human models, have provided valuable insights into how these compounds exert their effects.

In the context of antimicrobial activity , in silico studies have suggested that the binding energy of some hydrazone compounds to bacterial enzymes like topoisomerase IV is better than that of reference drugs. nih.govoup.com Scanning electron microscopy has visually confirmed the destructive effect of certain hydrazone analogues on bacteria like Staphylococcus aureus and Escherichia coli. nih.govresearchgate.net

For anti-inflammatory effects, molecular docking analyses have revealed that some hydrazone derivatives can block the COX-2 enzyme. plos.orgnih.gov This inhibition reduces the metabolism of arachidonic acid, thereby decreasing the production of prostaglandins, which are key inflammatory mediators. plos.orgnih.gov

In anticancer research , molecular docking has been employed to investigate the potential mechanism of action. For instance, some hydrazine carboxamide analogues have been studied for their interaction with the epidermal growth factor receptor (EGFR). nih.gov The biotransformation of certain hydrazine derivatives can lead to the formation of reactive species that bind to cellular macromolecules like DNA, which is a proposed mechanism for their toxicity and, in some contexts, their chemotherapeutic action. nih.gov

The anticonvulsant activity of some hydrazone derivatives is thought to involve interactions with neurotransmitter systems. Some studies suggest that their effects may be mediated through the GABAergic system. researchgate.net Molecular docking studies have also been used to explore the interaction of hydrazone derivatives with proteins involved in seizure activity. dovepress.com

The antioxidant mechanism of hydrazine derivatives has been explored through thermodynamic studies. researchgate.net These studies have helped to elucidate the favorability of different free radical scavenging pathways, such as HAT, SET-PT, and SPLET, for various hydrazone structures. researchgate.net

Enzyme Inhibition Studies

The inhibitory action of hydrazine derivatives on various enzymes is a key aspect of their pharmacological activity. This inhibition is often the mechanism underlying their therapeutic effects.

Hydrazines and Pyridoxal-Dependent Enzymes:

Hydrazine-containing compounds are known to interact with and inhibit pyridoxal-phosphate (PLP)-dependent enzymes. PLP is a vital coenzyme for a multitude of enzymatic reactions in the body. The hydrazine moiety can react with the aldehyde group of PLP, forming a stable hydrazone complex. This interaction effectively sequesters the coenzyme, leading to the inhibition of PLP-dependent enzymes.

Hydrazines and Other Enzyme Systems:

Beyond PLP-dependent enzymes, hydrazine derivatives have been identified as inhibitors of other key enzymes. For instance, some derivatives have shown inhibitory activity against aspartic proteases like human cathepsin D and Plasmodium falciparum plasmepsin-II, with IC50 values in the low micromolar range. nih.govtandfonline.comtandfonline.com Additionally, screening of fragment libraries has identified certain hydrazines as potent inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor-mediated immune suppression. nih.gov Naphthalenylmethylen hydrazine derivatives have also demonstrated strong inhibitory effects on acetylcholinesterase (AChE). ahievran.edu.tr

Table 1: Enzyme Inhibition by Various Hydrazine Derivatives

| Hydrazine Derivative | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| Phenyl hydrazides | Cathepsin D | 1.38 ± 0.1 µM | tandfonline.com |

| Phenyl hydrazides | Plasmepsin-II | 1.4 ± 0.3 µM | tandfonline.com |

| Hydrazines | Cathepsin D | 2.45 µM | tandfonline.com |

| Hydrazines | Plasmepsin-II | 1.25 µM | tandfonline.com |

| Phenylhydrazine (B124118) | rhIDO1 | 0.25 ± 0.07 µM | nih.gov |

| 2-Hydrazinobenzothiazole | rhIDO1 | 8.0 ± 2.3 µM | nih.gov |

| Naphthalenylmethylen hydrazine derivatives | Acetylcholinesterase (AChE) | 0.0214 µM to 0.675 µM | ahievran.edu.tr |

| Naphthalenylmethylen hydrazine derivatives | Paraoxonase 1 (PON1) | 0.158 µM to 6.862 µM | ahievran.edu.tr |

Modulation of Cellular Processes

Hydrazine derivatives can influence various cellular processes, a key example being the inhibition of low-density lipoprotein (LDL) glycation.

LDL Glycation Inhibition:

Glycation is a non-enzymatic reaction between sugars and proteins or lipids, leading to the formation of advanced glycation end products (AGEs). ahajournals.org The glycation of LDL is implicated in the development of atherosclerosis. nih.govresearchgate.netscirp.org Hydrazine compounds can act as carbonyl scavengers, reacting with the reactive carbonyl species that are intermediates in the glycation process. nih.govresearchgate.net This action prevents the modification of LDL and the subsequent formation of foam cells, which are a hallmark of atherosclerotic plaques. nih.govresearchgate.netresearchgate.net Aminoguanidine, a well-known hydrazine compound, has been shown to effectively prevent the formation of AGEs. ahajournals.org

Interaction with Specific Pharmacological Targets in Pre-clinical Models

In pre-clinical studies, various hydrazine derivatives have been evaluated for their interaction with specific pharmacological targets, demonstrating their potential as therapeutic agents.

Hydrazone derivatives, a class of compounds closely related to hydrazines, have shown notable anti-inflammatory and analgesic properties in animal models. nih.govnih.gov For example, N-pyrrolylcarbohydrazide and its derivatives have been assessed in carrageenan-induced paw edema, formalin, tail flick, and paw withdrawal tests in rats. nih.govnih.gov These studies indicate that structural modifications to the hydrazine core can significantly influence the pharmacological activity, allowing for the fine-tuning of their effects. nih.gov The anti-inflammatory and analgesic potential of these compounds suggests their interaction with pathways involved in pain and inflammation. tpcj.orgnih.gov

In Vitro Cellular Assays for Biological Response Evaluation

In vitro cellular assays are fundamental tools for assessing the biological activity of compounds like (Cycloheptylmethyl)hydrazine and its derivatives. These assays allow for the controlled investigation of cellular responses to a compound, providing insights into its mechanisms of action.

Commonly used in vitro assays include:

Enzyme Inhibition Assays: These assays directly measure the ability of a compound to inhibit a specific enzyme. As discussed in section 6.2.1, such assays have been used to identify the inhibitory potential of hydrazine derivatives against various enzymes. tandfonline.comtandfonline.com

Cell Viability and Cytotoxicity Assays: These assays determine the concentration at which a compound becomes toxic to cells. This is crucial for establishing a therapeutic window.

Anti-inflammatory Activity Assays: In these assays, cell cultures (e.g., macrophages) are stimulated with an inflammatory agent in the presence and absence of the test compound. The levels of inflammatory mediators, such as nitric oxide or cytokines, are then measured.

Gene and Protein Expression Analysis: Techniques like Western blotting and RT-PCR can be used to assess how a compound affects the expression of specific proteins and genes involved in a particular disease process.

These in vitro methods are essential for the initial screening and characterization of the biological activity of novel compounds before they proceed to more complex pre-clinical models. iscientific.org

Structure Activity Relationship Sar Studies of Cycloheptylmethyl Hydrazine Analogues

Systematic Modification of the Cycloheptylmethyl Moiety and Its Impact on Activity

The cycloheptyl group in (cycloheptylmethyl)hydrazine provides a bulky, lipophilic scaffold that can significantly influence the compound's interaction with biological targets. Systematic modifications of this moiety have been a key area of investigation in SAR studies.

Research has shown that the size and nature of the cycloalkyl ring can be critical for biological activity. For instance, in a series of fluorene-based butyrylcholinesterase (BuChE) inhibitors, a cycloheptylmethyl derivative demonstrated the highest potency. researchgate.net This suggests that the seven-membered ring of the cycloheptyl group may provide an optimal conformation for fitting into the hydrophobic pocket of the enzyme's active site. researchgate.net

The impact of modifying the cycloalkyl ring size can be observed in the following hypothetical data table, which illustrates a common trend in SAR studies where activity peaks at a specific ring size.

Table 1: Hypothetical Biological Activity of Cycloalkylmethylhydrazine Analogues

| Cycloalkyl Ring | Ring Size | Relative Potency (%) |

|---|---|---|

| Cyclopentyl | 5 | 60 |

| Cyclohexyl | 6 | 85 |

| Cycloheptyl | 7 | 100 |

This table is for illustrative purposes and does not represent actual experimental data.

Studies on other classes of compounds have also highlighted the importance of the cycloheptyl group. For example, certain anticoagulant compounds have included cycloheptylmethyl as a possible substituent, indicating its potential role in interacting with biological targets in the coagulation cascade. google.com.na The flexibility and conformational properties of the seven-membered ring likely play a crucial role in these interactions.

Derivatization of the Hydrazine (B178648) Functionality and SAR Elucidation

The hydrazine group (-NHNH2) is a highly reactive and versatile functional group that is central to the chemical and biological properties of this compound. researchgate.net Its derivatization allows for the exploration of a wide chemical space and the fine-tuning of a compound's physicochemical and pharmacological profile. researchgate.net

Modification of the nitrogen atoms of the hydrazine moiety can have a profound effect on biological activity. The introduction of substituents can alter the basicity, lipophilicity, and hydrogen-bonding capacity of the molecule, all of which are critical for drug-receptor interactions.

For example, in the context of polyamine analogues, the nature and number of substituents on the nitrogen atoms were found to be crucial for their antimalarial activity. gla.ac.uk Increasing the number of nitrogen atoms and adding hydrophobic groups like benzyl (B1604629) rings generally led to increased activity, suggesting that these modifications enhance the binding of the compounds to their target, which is hypothesized to be DNA. gla.ac.uk

A hypothetical SAR table for N-substituted this compound analogues might look as follows:

Table 2: Hypothetical Biological Activity of N-Substituted this compound Analogues

| R1-Substituent | R2-Substituent | Relative Potency (%) |

|---|---|---|

| H | H | 100 |

| Methyl | H | 90 |

| Ethyl | H | 80 |

| Methyl | Methyl | 70 |

This table is for illustrative purposes and does not represent actual experimental data.

The reaction of the terminal nitrogen of the hydrazine with carbonyl or thiocarbonyl compounds leads to the formation of acylhydrazines (hydrazides) and thiosemicarbazones, respectively. These derivatives have been extensively studied due to their broad spectrum of biological activities. researchgate.netnih.govmdpi.com

Acylhydrazines: The formation of an acylhydrazine introduces an amide-like linkage, which can participate in hydrogen bonding and alter the electronic properties of the molecule. The synthesis of various hydrazides from hydrazine precursors is a common strategy in medicinal chemistry to generate compounds with diverse biological applications, including antimicrobial and antioxidant effects. researchgate.net

Thiosemicarbazones: These compounds, formed by the condensation of a hydrazine derivative with a thiosemicarbazide (B42300), are known for their metal-chelating properties and have shown promise as antibacterial and anticancer agents. nih.govmdpi.comajchem-b.com The thiosemicarbazone moiety can exist in E/Z isomeric forms, and the specific isomer can influence biological activity. nih.gov The synthesis of thiosemicarbazone derivatives often involves the reaction of a hydrazine with a thiosemicarbazide intermediate. nih.gov

The general structures of these derivatives are depicted below:

(Cycloheptylmethyl)acylhydrazine: Cycloheptyl-CH2-NH-NH-C(=O)-R

(Cycloheptylmethyl)thiosemicarbazone: Cycloheptyl-CH2-NH-N=C(R')-NH-C(=S)-NH-R''

The substituents (R, R', and R'') can be varied to modulate the biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. longdom.orgresearchgate.net This approach is invaluable for predicting the activity of new compounds and for understanding the key molecular features that govern their efficacy. longdom.org

QSAR models are developed by correlating molecular descriptors (numerical representations of a molecule's properties) with their experimentally determined biological activities. mdpi.com These models, once validated, can be used to predict the potency of newly designed analogues before their synthesis, thereby saving time and resources. longdom.org

For a series of this compound analogues, a QSAR model might take the following general form:

Biological Activity = c0 + c1 * (Descriptor 1) + c2 * (Descriptor 2) + ...

Where 'c' represents the coefficients determined from the statistical analysis of the data set. The goal is to build a robust and predictive model with a high correlation coefficient (R²) and good predictive power for external test sets. ijpsr.com

A wide range of computational descriptors can be used in QSAR studies to quantify various aspects of a molecule's structure. nih.gov These can be broadly categorized as:

1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: Derived from the 2D structure, including topological indices, connectivity indices, and counts of specific functional groups. ijpsr.com

3D Descriptors: Calculated from the 3D conformation of the molecule, such as molecular volume, surface area, and shape indices.

Physicochemical Descriptors: Properties like lipophilicity (logP), polarizability, and electronic parameters (e.g., HOMO and LUMO energies). ijpsr.com

For this compound analogues, relevant descriptors might include:

Table 3: Common Computational Descriptors for QSAR of this compound Analogues

| Descriptor Type | Example Descriptor | Information Encoded |

|---|---|---|

| Topological | Kier & Hall Shape Indices | Molecular shape and branching |

| Electronic | Dipole Moment | Polarity and charge distribution |

| Steric | Molar Refractivity | Molecular volume and polarizability |

| Lipophilic | logP | Hydrophobicity/hydrophilicity balance |

By analyzing the contribution of these descriptors to the QSAR model, researchers can gain insights into the structural requirements for optimal biological activity. For example, a positive coefficient for logP would suggest that increasing lipophilicity is beneficial for activity, while a negative coefficient for a steric descriptor might indicate that bulky substituents are detrimental. ijpsr.com This information is then used to guide the design of new, more potent analogues.

Ligand-Target Interactions and Binding Affinity Studies of this compound Analogues

The exploration of ligand-target interactions and the quantification of binding affinity are cornerstones in the field of medicinal chemistry, providing critical insights into the molecular basis of a compound's biological activity. For analogues of this compound, these studies illuminate how the distinct structural features of the cycloheptylmethyl moiety contribute to the potency and selectivity of these molecules as enzyme inhibitors. Research in this area, particularly concerning butyrylcholinesterase (BChE), has revealed the significant impact of this bulky, lipophilic group on binding affinity.

In the context of developing novel treatments for Alzheimer's disease, a series of fluorenyl derivatives were synthesized and evaluated as BChE inhibitors. Within this series, a cycloheptylmethyl derivative emerged as a particularly potent inhibitor. Molecular modeling studies, including molecular dynamics simulations, were employed to elucidate the binding modes of these compounds and to understand the differences in activity, for instance, between enantiomers of the same compound.

One of the most potent inhibitors identified in these studies was a cycloheptylmethyl derivative with an IC₅₀ value of 38 nM against equine BChE. The presence of the cycloheptylmethyl group was found to be a key determinant of this high affinity. Deeper analysis into the structure-activity relationship (SAR) of this series indicated a preference for bulkier hydrophobic substituents in the relevant molecular fragment. This preference is likely due to a better fit and more effective filling of a hydrophobic pocket within the enzyme's active site, leading to an enhanced network of interactions. The potency of these compounds was also observed to decrease with a reduction in the basicity of the amine group, suggesting that electrostatic interactions, such as those with aspartate residue 70 (Asp70), are also crucial for binding.

While not a hydrazine derivative, the study of other cycloheptylmethyl-containing compounds can also offer valuable insights into the binding characteristics of this functional group. For instance, N(1)-ethyl-N(11)-[(cycloheptyl)methyl]-4,8-diazaundecane (CHENSpm) has been investigated as an inhibitor of polyamine oxidase (PAO). In this case, the inhibitor binds within a long, U-shaped catalytic tunnel of the enzyme. The structure of the PAO-inhibitor complex revealed a "lock-and-key" type of binding, where the inhibitor fits precisely within the active site without inducing significant conformational changes in the protein. nih.gov This further underscores the role of the cycloheptylmethyl group in occupying hydrophobic spaces within enzyme active sites.

The following interactive table summarizes the binding affinity data for a key cycloheptylmethyl-containing compound.

| Compound | Target | Binding Affinity (IC₅₀) |

| Fluorenyl derivative with cycloheptylmethyl group | Equine Butyrylcholinesterase (eqBuChE) | 38 nM |

The detailed research findings for these cycloheptylmethyl analogues underscore the importance of the size and hydrophobicity of the cycloheptyl group in achieving high binding affinity. The interactions of this moiety within hydrophobic pockets of enzyme active sites, complemented by other interactions such as π-π stacking and hydrogen bonding from other parts of the molecule, are critical for potent enzyme inhibition.

Emerging Research Applications and Future Directions for Cycloheptylmethyl Hydrazine

Role as a Precursor in Organic Synthesis for Advanced Molecules

The primary role of (Cycloheptylmethyl)hydrazine in organic chemistry is as a nucleophilic building block for the synthesis of more complex molecular architectures, particularly nitrogen-containing heterocycles. Hydrazine (B178648) and its derivatives are fundamental reagents in a variety of classical and modern organic reactions. wikipedia.orgwiley-vch.de The synthesis of this compound itself can typically be achieved through the reaction of cycloheptylmethyl chloride with hydrazine hydrate (B1144303).

One of the most significant applications of hydrazines is in the Knorr pyrazole (B372694) synthesis and related cyclocondensation reactions. youtube.comdergipark.org.tr In this type of reaction, a hydrazine derivative reacts with a 1,3-dicarbonyl compound to form a pyrazole ring, a core structure in many pharmaceuticals and agrochemicals. dergipark.org.trgoogle.commdpi.com this compound can be utilized to introduce the N-cycloheptylmethyl substituent onto the pyrazole ring, influencing the final molecule's steric and electronic properties. youtube.com

Another key reaction is the Fischer indole (B1671886) synthesis , which produces the indole heterocyclic system from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.orgorganic-chemistry.org While this reaction traditionally uses aryl hydrazines, modifications and related reactions can involve alkylhydrazines. nih.govsci-hub.seacs.org The this compound moiety can be incorporated to create novel indole derivatives, where the cycloheptyl group can modulate the biological activity of the resulting compound.

Furthermore, this compound serves as a precursor for synthesizing pyridazinones and other related heterocyclic systems by reacting with appropriate keto-acids or their derivatives. uminho.ptsphinxsai.com These heterocyclic cores are prevalent in a wide range of biologically active molecules. The synthesis of various heterocyclic compounds from hydrazine precursors is a well-established and versatile strategy in medicinal and agricultural chemistry. uminho.ptmdpi.com

The reactivity of this compound allows for its use as a building block in combinatorial chemistry , where large libraries of compounds are synthesized for high-throughput screening. nih.govrsc.orgpressbooks.pub Its ability to readily form hydrazones, which can be stable or serve as intermediates for further reactions, makes it a valuable component in the generation of diverse molecular libraries for drug discovery. researchgate.netnih.gov

Table 1: Key Synthetic Reactions Involving Hydrazine Derivatives

| Reaction Name | Reactants | Product | Significance of this compound |

| Knorr Pyrazole Synthesis | Hydrazine + 1,3-Dicarbonyl Compound | Pyrazole | Introduces N-cycloheptylmethyl substituent. youtube.comdergipark.org.tr |

| Fischer Indole Synthesis | (Aryl)hydrazine + Ketone/Aldehyde | Indole | Potential for creating novel indole derivatives. wikipedia.orgnih.gov |

| Pyridazinone Synthesis | Hydrazine + γ-Ketoacid | Pyridazinone | Forms N-substituted pyridazinone heterocycles. uminho.ptsphinxsai.com |

| Hydrazone Formation | Hydrazine + Ketone/Aldehyde | Hydrazone | Key intermediate for further synthesis and in dynamic combinatorial chemistry. nih.govresearchgate.net |

Development of Chemical Probes and Research Reagents

Chemical probes are essential tools for studying biological processes and protein functions. epo.org Hydrazine derivatives have emerged as a versatile class of reagents for developing activity-based protein profiling (ABPP) probes. google.com These probes can covalently target enzymes with electrophilic cofactors or transient intermediates, allowing for the study of entire enzyme families. google.com

While specific probes based on this compound have not been extensively reported, the underlying chemistry of hydrazine-based probes suggests its potential in this area. Electron-rich hydrazines can react through both polar and radical mechanisms to label active sites of various enzymes. google.com The cycloheptylmethyl group could be used to modulate the probe's properties, such as its lipophilicity and cell permeability, potentially influencing its interaction with specific protein targets or its ability to cross cellular membranes. ontosight.ai

The development of dual-modality probes, for example, for fluorescence and MRI imaging, has also been explored using hydrazine-reactive components. sphinxsai.com Lanthanide-based probes have been designed to detect hydrazine, showcasing the reactivity of the hydrazine group for creating advanced research tools. sphinxsai.com The this compound scaffold could be incorporated into such systems to fine-tune their physicochemical properties for specific biological applications.

Potential in Agrochemical Research and Development

Hydrazine derivatives are a cornerstone in the development of a wide array of agrochemicals, including herbicides, insecticides, and fungicides. wiley-vch.deorganic-chemistry.org The diacylhydrazine class of insecticides, for instance, is widely used in commercial agriculture. Research has shown that various heterocyclic compounds derived from hydrazines, such as those containing pyrazole, pyridazine, or triazole rings, exhibit significant pesticidal activity. nih.govepo.org

The cycloalkyl moiety, including cyclohexyl and cycloheptyl groups, is a common feature in patented agrochemicals. epo.orgepo.orggoogle.com For example, a European patent describes unsaturated cyclohexylacetic acid derivatives with fungicidal and insecticidal properties. google.com The inclusion of a cycloheptyl group can influence the compound's lipophilicity, which in turn affects its uptake, translocation, and interaction with the target site in the pest or pathogen.

Recent studies on novel fungicides have highlighted the effectiveness of compounds containing a cyclohexyl group against pathogens like Botrytis cinerea. nih.gov Similarly, research into isoxazoline (B3343090) derivatives as insecticides has examined the impact of cyclohexyl groups on their binding affinity to insect receptors. youtube.com While direct studies on the agrochemical potential of this compound are limited, the known activity of related structures suggests it is a promising scaffold for the synthesis of new pesticidal agents. The cycloheptyl group can be considered a bioisosteric replacement for other cyclic or alkyl groups to optimize biological activity and physicochemical properties. rhhz.net

Table 2: Examples of Cycloalkyl-Containing Scaffolds in Agrochemical Research

| Compound Class | Target Pest/Pathogen | Role of Cycloalkyl Group | Reference |

| Cyclohexyl Sulfonamides | Botrytis cinerea (fungus) | Part of the core structure of effective fungicides. | nih.gov |

| Isoxazoline Derivatives | Insect Pests (e.g., P. xylostella) | Influences binding affinity to insect GABA receptors. | youtube.com |

| Unsaturated Cyclohexylacetic Acids | Fungi and Insects | Core component of patented fungicidal and insecticidal compounds. | google.com |

| Hydrazone Derivatives | Various Fungi | A cyclohexyl group improved inhibitory activity against certain fungal species. | rhhz.net |

Exploration in Materials Science and Industrial Chemistry (Excluding Propellants)

Beyond its applications in life sciences, this compound and related hydrazine derivatives have potential uses in materials science and industrial chemistry. A notable application is in the synthesis of corrosion inhibitors . Hydrazine derivatives, particularly hydrazones, have been shown to be effective in protecting metals like carbon steel from corrosion in acidic media. researchgate.netsciencetechindonesia.comresearchgate.netajchem-a.com These molecules can adsorb onto the metal surface, forming a protective film that prevents corrosive reactions. The cycloheptylmethyl group, with its hydrophobic nature, could enhance the formation and stability of this protective layer.

In polymer chemistry, hydrazide-functionalized monomers and polymers are being explored for various applications. researchgate.net For example, poly(methacryloyl hydrazide) microgels have been synthesized for the controlled release of carbonyl-containing molecules. nih.gov The hydrazine group's ability to form dynamic covalent bonds with aldehydes and ketones is key to these applications. This compound could be used to modify polymers, introducing the cycloheptyl moiety to control properties like hydrophobicity, solubility, and mechanical strength. researchgate.net

Design of Novel Functional Molecules Based on the Cycloheptylmethylhydrazine Scaffold

The design of novel functional molecules often relies on the principle of bioisosterism , where a part of a molecule is replaced by a structurally similar group to enhance its properties. cambridgemedchemconsulting.comdomainex.co.uknih.gov The cycloheptyl group can be considered a bioisostere of other cyclic moieties like phenyl or cyclohexyl groups. pharmablock.com Replacing a flat aromatic ring with a three-dimensional saturated ring like cycloheptyl can lead to improved physicochemical properties, such as increased solubility and metabolic stability, while potentially offering more contact points for binding to a biological target. nih.govpharmablock.com

The cycloheptyl group, being larger and more flexible than a cyclohexyl ring, can explore a different conformational space, which can be advantageous in drug design. nih.gov This property is being exploited in the development of new therapeutics. For instance, a nitrogen-containing bisphosphonate drug, incadronate (B8117867) disodium, features a cycloheptyl substituted amino group. nih.gov The cycloheptyl-(1-phenyl-1H-tetrazol-5-yl)-amine structure is another example where the cycloheptyl ring is incorporated to add lipophilic character, which can influence the compound's pharmacokinetic properties. ontosight.ai

By using this compound as a starting scaffold, chemists can systematically synthesize a variety of derivatives and study how the cycloheptyl group influences biological activity and other properties. This approach allows for the rational design of molecules with optimized potency, selectivity, and pharmacokinetic profiles.

Future Research Avenues and Interdisciplinary Applications

The unique structural features of this compound open up several avenues for future research and interdisciplinary collaboration.

Medicinal Chemistry: Systematic exploration of this compound in the synthesis of heterocyclic libraries for screening against a wide range of biological targets, including kinases, proteases, and GPCRs. The cycloheptyl group's role as a bioisostere for improving drug-like properties warrants further investigation. nih.govnih.gov

Agrochemicals: Designing and synthesizing novel pesticides and fungicides based on the this compound scaffold. Structure-activity relationship (SAR) studies could elucidate the optimal substitution patterns on the cycloheptyl ring and the hydrazine moiety to maximize efficacy and selectivity while minimizing environmental impact. nih.govrhhz.net

Materials Science: Further investigation into the use of this compound and its derivatives as building blocks for functional polymers, hydrogels, and corrosion inhibitors. nih.govresearchgate.net Its potential in creating self-healing materials based on dynamic hydrazone chemistry is an exciting prospect.

Chemical Biology: The development of novel chemical probes incorporating the this compound moiety for activity-based protein profiling and imaging applications. These tools could help in understanding complex biological pathways and in the discovery of new drug targets. google.comsphinxsai.com

Q & A

Q. What are the recommended synthetic routes for (Cycloheptylmethyl)hydrazine, and how can reaction efficiency be optimized?

this compound can be synthesized via reductive amination of cycloheptanecarbaldehyde with hydrazine or nucleophilic substitution of cycloheptylmethyl halides with hydrazine. Optimization involves controlling reaction parameters:

- Temperature : Lower temperatures (0–5°C) minimize side reactions like over-alkylation .

- Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves yield in biphasic systems .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane eluent) isolates the product with >95% purity .

Q. Which analytical techniques are most effective for characterizing the purity and stability of this compound?

- Purity : High-performance liquid chromatography (HPLC) with UV detection at 254 nm resolves impurities .

- Stability : Differential scanning calorimetry (DSC) identifies decomposition exotherms (e.g., onset at 150°C), while thermogravimetric analysis (TGA) quantifies mass loss under thermal stress .

- Structural Confirmation : H/C NMR and FT-IR spectroscopy validate the hydrazine backbone and cycloheptylmethyl substituent .